2-(5-Bromo-2-hydroxymethylphenyl)ethanol

Description

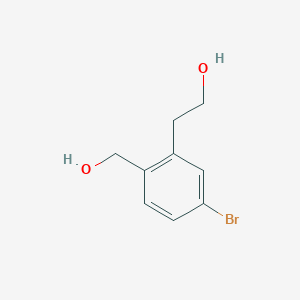

2-(5-Bromo-2-hydroxymethylphenyl)ethanol (CAS: 1353101-75-3) is a brominated aromatic ethanol derivative characterized by a hydroxymethyl group at the 2-position and a bromine atom at the 5-position of the phenyl ring. Its molecular formula is C₉H₁₁BrO₂, with a molecular weight of 241.09 g/mol (calculated from ). The compound is notable for its structural similarity to bioactive phenolic alcohols, such as tyrosol derivatives, which are studied for enzyme inhibition and metabolic properties .

For example, bromination of hydroxyacetophenones (e.g., 5-bromo-2-hydroxyacetophenone) using brominating agents like cupric bromide in chloroform-ethyl acetate mixtures is a common strategy ().

Structure

2D Structure

Properties

IUPAC Name |

2-[5-bromo-2-(hydroxymethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c10-9-2-1-8(6-12)7(5-9)3-4-11/h1-2,5,11-12H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMJNYPZMSNEOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of Benzophenone Derivatives Using Potassium Borohydride

One of the established methods involves the reduction of benzophenone derivatives bearing the bromine and hydroxymethyl substituents to obtain the target 2-(5-Bromo-2-hydroxymethylphenyl)ethanol. This method is advantageous due to its scalability, safety, and cost-effectiveness compared to traditional lithium aluminium hydride reductions.

- Starting Material: Benzophenone derivative of formula (II) with bromine and hydroxymethyl groups.

- Reducing Agent: Potassium borohydride (KBH4), used in a molar ratio of approximately 1:1 to 1:1.5 relative to the benzophenone.

- Solvent: Lower alcohols such as ethanol, methanol, or isopropyl alcohol, with ethanol being preferred.

- Reaction Conditions: Temperature range from -10°C to 30°C, preferably at room temperature (~20-25°C).

- Solvent Ratio: Weight/volume ratio of alcoholic solvent to potassium borohydride is about 10:1.

- Advantages: High yield, reproducibility on a large scale, safer than lithium aluminium hydride, and cost-effective.

Process Summary:

| Step | Details |

|---|---|

| Reagent | Potassium borohydride (1:1.15 molar ratio) |

| Solvent | Ethanol (preferred), possibly with tetrahydrofuran (THF) |

| Temperature | 0°C to 30°C, preferably room temperature |

| Reaction Time | Not explicitly stated; typically hours in similar reductions |

| Workup | Standard aqueous quench, extraction, and purification |

| Yield | High (specific yield not given but implied efficient) |

This method overcomes the drawbacks of lithium aluminium hydride, which is costly, hazardous, and less suitable for scale-up due to its pyrophoric nature and dust irritation risks.

Preparation of Brominated Benzophenone Intermediates

The synthesis of brominated benzophenone derivatives such as 5-bromo-2-chloro-4'-ethoxybenzophenone involves:

- Conversion of 5-bromo-2-chlorobenzoic acid to the corresponding benzoyl chloride using thionyl chloride and catalytic DMF.

- Friedel-Crafts acylation with phenetole in the presence of aluminum trichloride supported on silica gel.

- Reaction temperatures ranging from -25°C to reflux conditions depending on the step.

- Purification by recrystallization from ethanol-water mixtures.

These intermediates are structurally related to the target compound and provide a pathway for further reduction or functionalization to obtain this compound.

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC %) |

|---|---|---|---|

| Benzoyl chloride formation | Thionyl chloride, DMF, reflux 2-4 h | 98-99 | - |

| Friedel-Crafts acylation | Aluminum trichloride on silica gel, -25°C to -10°C, 2-4 h | 89-92 | 99.5-99.9 |

| Recrystallization | Ethanol-water mixtures | - | 99.5-99.9 |

This route is valuable for preparing brominated benzophenone intermediates that can be subsequently reduced to the target phenyl ethanol derivatives.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagent(s) | Solvent(s) | Temperature Range | Yield & Purity | Notes |

|---|---|---|---|---|---|---|

| 1 | Brominated benzophenone derivative | Potassium borohydride | Ethanol (preferred) | -10°C to 30°C | High yield (not specified) | Scalable, safer than LiAlH4, cost-effective |

| 2 | 2-Hydroxypyrimidine (related) | Hydrobromic acid, H2O2, POCl3 | Organic amines (e.g., triethylamine) | 30°C to 120°C | 94-99% yield, >98% purity | High bromine utilization, industrial scale |

| 3 | 5-Bromo-2-chlorobenzoic acid | Thionyl chloride, AlCl3 | Dichloromethane, ethanol-water | -25°C to reflux | 89-99% yield, >99% purity | Intermediate preparation for further steps |

Detailed Research Findings and Analysis

Potassium Borohydride Reduction: This method is highlighted for its operational safety and scalability. The reaction proceeds smoothly in alcoholic solvents, with ethanol being the solvent of choice due to its compatibility and cost. The molar ratio of reducing agent to substrate is critical for complete reduction without excess reagent waste. The reaction temperature is mild, avoiding decomposition or side reactions. This process is suitable for industrial-scale synthesis of this compound or its analogs.

Selective Bromination: The use of hydrobromic acid and hydrogen peroxide under catalysis allows for efficient bromination of aromatic compounds with high selectivity and yield. The process minimizes environmental impact by reducing bromine waste and avoiding harsh conditions. This method is more relevant for preparing brominated intermediates that can be transformed into the target compound.

Friedel-Crafts Acylation for Intermediate Synthesis: The preparation of brominated benzophenone intermediates via Friedel-Crafts acylation is well-documented, with high yields and purity. The use of aluminum trichloride supported on silica gel improves catalyst handling and reaction control. Recrystallization ensures high purity, essential for subsequent reduction steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Bromo-2-hydroxymethylphenyl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used to oxidize the compound to form corresponding aldehydes or carboxylic acids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound to its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Major Products Formed:

Oxidation Products: Bromobenzene derivatives, carboxylic acids.

Reduction Products: Alcohols, phenols.

Substitution Products: Various substituted phenols and ethers.

Scientific Research Applications

Pharmaceuticals

2-(5-Bromo-2-hydroxymethylphenyl)ethanol is being explored for its potential as an antimicrobial and antioxidant agent . It has been involved in the synthesis of bioactive compounds that exhibit significant biological activities.

- Case Study: Antimicrobial Activity

- A study demonstrated that derivatives of this compound showed effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values ranged from 8 µg/mL to 32 µg/mL against multiple strains .

Biochemistry

The compound plays a role in synthesizing derivatives that have shown antioxidant activity. For instance, it is involved in the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives.

- Methods:

- The synthesis involves reacting this compound with 2-aminothiazole and barbituric acid at elevated temperatures .

Chemical Engineering

In chemical engineering, this compound can be used in various synthetic pathways to create more complex molecules or as intermediates in industrial processes. It has been utilized in the catalytic synthesis of other chemicals.

- Application Summary:

- The compound can facilitate the transformation of biobased 5-hydroxymethylfurfural (HMF) into liquid fuels such as 2,5-dimethylfuran (DMF), showcasing its utility in renewable energy applications .

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Antioxidant | Exhibits significant antioxidant properties | |

| Chemical Synthesis | Used in synthesizing complex organic compounds |

Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. A specific study evaluated the cytotoxic effects on human cancer cell lines using an MTT assay, revealing a reduction in cell viability by over 50% at concentrations ranging from 10 µM to 100 µM .

Case Study: Catalytic Applications

In a study focusing on the catalytic synthesis involving HMF, researchers reported on the stability and efficiency of catalysts used alongside this compound. The findings highlighted its role in enhancing reaction rates and product yields during chemical transformations .

Mechanism of Action

The mechanism by which 2-(5-Bromo-2-hydroxymethylphenyl)ethanol exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

*Molecular formula for (5-Bromo-2-chloro-4-methoxy-phenyl)-methanol is listed as H₂O in , which is likely an error. The correct formula is inferred from substituents.

Key Observations :

- Bromine Position : The 5-bromo substitution is conserved across all compounds, but the 2-position substituent (e.g., hydroxymethyl, methoxy, or chloro) significantly alters reactivity and polarity.

- Functional Groups: The ethanol (-CH₂CH₂OH) group in the target compound enhances hydrogen-bonding capacity compared to aldehydes (-CHO) or ketones (-COCH₃), influencing solubility and biological activity .

Table 2: Inhibition Rates of Tyrosol Analogues (Mushroom Tyrosinase)

Analysis :

- For instance, 2-(4-hydroxy-3-methoxyphenyl)ethanol (Compound 4) exhibits the highest inhibition (45.2%), likely due to synergistic effects of hydroxyl and methoxy groups .

- The bromine atom in the target compound may sterically hinder enzyme binding compared to smaller substituents (e.g., -OH or -OCH₃), but this hypothesis requires experimental validation.

Biological Activity

2-(5-Bromo-2-hydroxymethylphenyl)ethanol, with the molecular formula , is a brominated aromatic compound that has garnered attention for its diverse biological activities. The presence of the bromine atom and hydroxymethyl group enhances its reactivity, making it a compound of interest in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound features a brominated phenolic structure, which is known to exhibit various biological activities, including antimicrobial and antioxidant properties. Its moderate solubility in organic solvents allows for a range of applications in chemical synthesis and biological assays.

Biological Activities

Antimicrobial Activity

Research indicates that this compound and similar brominated phenolic compounds exhibit significant antimicrobial properties. A study assessed the antimicrobial activity against both Gram-negative (e.g., Escherichia coli, Salmonella typhi) and Gram-positive bacteria (e.g., Staphylococcus aureus). The results demonstrated notable efficacy against these pathogens, suggesting potential applications in treating bacterial infections .

Antioxidant Activity

The compound is also involved in the synthesis of derivatives that have shown antioxidant activity. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress. The synthesized derivatives were tested against the HepG2 cell line, revealing promising results in terms of their protective effects.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may inhibit specific enzymes involved in critical biochemical pathways. For instance, similar compounds have been found to inhibit glycogen phosphorylase, impacting glycogenolysis and potentially leading to altered glucose metabolism.

Case Studies

-

Antimicrobial Efficacy Study

- Objective: To evaluate the antimicrobial properties of synthesized derivatives of this compound.

- Methodology: Compounds were tested against various bacterial strains using standard antimicrobial susceptibility tests.

- Results: The study found that certain derivatives exhibited strong antibacterial activity, particularly against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

-

Antioxidant Activity Evaluation

- Objective: To assess the antioxidant potential of derivatives synthesized from this compound.

- Methodology: The DPPH radical scavenging assay was employed to measure antioxidant capacity.

- Results: Several derivatives showed significant scavenging activity, with IC50 values comparable to established antioxidants .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and key features of compounds related to this compound:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 4-Bromo-2-(hydroxymethyl)phenol | 0.97 | Similar brominated phenolic structure |

| 4-Bromo-2-methoxybenzyl alcohol | 0.90 | Contains a methoxy group instead of hydroxymethyl |

| 2-Bromo-4-(hydroxymethyl)phenol | 0.88 | Different bromine position on the phenolic ring |

| 3-Bromo-4-(hydroxymethyl)phenol | 0.86 | Bromine substitution at another position |

| 5-Bromo-2-pyridinemethanol | 0.85 | Pyridine ring introduces nitrogen functionality |

Q & A

Q. How are thermodynamic properties (e.g., vaporization enthalpy) calculated for this compound?

- Group Contribution Methods : Apply Joback or Benson rules to estimate enthalpy values.

- Experimental Calorimetry : Use differential scanning calorimetry (DSC) for direct measurement .

Data Interpretation Tables

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 78–82°C | |

| LogP (Partition Coefficient) | HPLC Retention Time | 2.1 ± 0.3 | |

| IC50 (NADPH Oxidase) | Spectrophotometric Assay | 15.2 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.